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Gallium(III) sulfide - 12024-22-5

Gallium(III) sulfide

Catalog Number: EVT-1485849
CAS Number: 12024-22-5
Molecular Formula: Ga2S3
Molecular Weight: 235.64
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Product Introduction

Description
Gallium(III) sulfide (Ga2S3) is a compound of sulfur and gallium. It is a semiconductor that has applications in electronics and photonics . It is used in thin-film solar cells and also acts as an active material in lithium secondary batteries .

Synthesis Analysis

Gallium(III) sulfide can be synthesized by various methods. One method involves the reaction of gallium with sulfur at high temperatures . Another method involves a mechanochemical synthesis, where crystalline gallium(III) sulfide samples are prepared by mechanical-alloying instead of the usual heating process . A green synthesis method has also been reported, which involves the preparation of Gallium(III) sulfide nanoparticles at room temperature .

Molecular Structure Analysis

Gallium(III) sulfide has four polymorphs: α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic). The alpha form is yellow. The crystal structures are related to those of ZnS with gallium in tetrahedral positions . The structures of the used powder and films were studied using X-ray diffraction .

Chemical Reactions Analysis

Gallium(III) sulfide can react with the elements at high temperature or as a white solid by heating Ga in a stream of H2S at high temperature (950 °C). It may also be prepared by a solid-state reaction of GaCl3 and Na2S . It dissolves in aqueous acids and decomposes slowly in moist air forming H2S .

Physical And Chemical Properties Analysis

Gallium(III) sulfide has a molar mass of 235.644 g/mol and a density of 3.77 g/cm3 . It has a direct optical energy gap . The electrical resistivity for these films was determined and was found that these values decreased with film thickness .

Synthesis Analysis

Gallium(III) sulfide can be synthesized through several methods, each with distinct advantages and disadvantages:

  • Elemental Reaction: This method involves the direct reaction of elemental gallium with sulfur at high temperatures. While it is straightforward, it requires careful control of reaction conditions to ensure purity and yield.
  • Hydrogen Sulfide Method: In this approach, gallium is heated in a stream of hydrogen sulfide gas. This method can produce high-purity gallium sulfide but also requires high temperatures.
  • Solid-State Reaction: This technique involves reacting gallium chloride with sodium sulfide in solid-state conditions. It is advantageous for producing larger quantities but may result in less control over particle size.
  • Mechanochemical Synthesis: A modern approach that utilizes mechanical milling to induce chemical reactions. This method is energy-efficient and can produce gallium sulfide in a shorter time frame without the need for high temperatures. The mechanochemical process typically employs stoichiometric amounts of gallium and sulfur, resulting in a mixture of metastable phases .
  • Plasma-Enhanced Atomic Layer Deposition: This advanced technique allows for the deposition of thin films of gallium sulfide at lower temperatures, providing excellent control over film characteristics.
Molecular Structure Analysis

Gallium(III) sulfide exhibits several polymorphs, including:

  • Hexagonal β Phase: Characterized by a space group of P63mc.
  • Monoclinic α' Phase: Exhibits a space group of Cc.
  • Cubic γ Phase: Has a space group of F-43m.

The crystal structure is based on the occupancy of tetrahedral sites by gallium atoms, which can lead to variations in properties based on the specific phase present . The synthesis conditions can influence which polymorph is obtained, with mechanical milling promoting the formation of metastable phases .

Chemical Reactions Analysis

Gallium(III) sulfide undergoes various chemical reactions:

  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, which can affect its electronic properties.
  • Acid Reactions: Gallium(III) sulfide dissolves in aqueous acids, slowly decomposing in moist air to release hydrogen sulfide gas.
  • Reactions with Potassium Sulfide: It forms complex anions when dissolved in potassium sulfide solutions.
  • Formation of Ternary Sulfides: Gallium(III) sulfide can react with other metal sulfides to create ternary compounds like cadmium gallium disulfide (CdGa₂S₄) .
Mechanism of Action

Gallium(III) compounds are known to interact with biological systems by targeting essential enzymes such as RNA polymerase. This interaction suppresses RNA synthesis, leading to reduced metabolic rates and energy utilization within microbial cells. Additionally, gallium(III) compounds interfere with iron acquisition processes critical for many biological functions, which can inhibit microbial growth .

Physical and Chemical Properties Analysis

Gallium(III) sulfide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow or brownish powder.
  • Melting Point: Gallium(III) sulfide has a melting point around 1,500 °C (2,732 °F), indicating its stability at high temperatures.
  • Solubility: It is insoluble in water but soluble in strong acids.
  • Electrical Properties: As a semiconductor, it exhibits interesting electrical characteristics that make it suitable for electronic applications.

These properties make gallium(III) sulfide an attractive material for various applications .

Applications

Gallium(III) sulfide has diverse applications across several scientific fields:

  • Optoelectronics: Due to its semiconducting properties, it is used in photodetectors and light-emitting devices.
  • Nanotechnology: Gallium(III) sulfide nanoparticles are explored for their unique optical properties in sensors and imaging applications.
  • Energy Storage: Research indicates potential uses in batteries and supercapacitors due to its favorable electrochemical characteristics .
Introduction to Gallium(III) Sulfide

Historical Context and Discovery of Ga₂S₃

The discovery of Ga₂S₃ is intrinsically linked to the isolation of gallium itself. In 1875, French chemist Paul-Émile Lecoq de Boisbaudran identified gallium spectroscopically by its characteristic violet emission line (417 nm) in zinc ore samples [5] [7]. The element’s naming reflected dual influences: "Gallia" (Latin for France) and "Gallus" (Latin for rooster, alluding to Lecoq’s surname). Notably, Russian chemist Dmitri Mendeleev had predicted gallium’s existence in 1871 as "eka-aluminum," forecasting its density (5.9 g/cm³) and chemical similarity to aluminum with remarkable accuracy [9].

Initial Ga₂S₃ synthesis emerged from direct elemental reactions in the late 19th century, involving high-temperature fusion of gallium and sulfur in sealed silica tubes (>1000°C). Early structural studies in the 20th century revealed its polymorphic behavior and non-stoichiometric tendencies, particularly the sulfur-deficient phase Ga₄Sₓ (4.8 < x < 5.2) formed at elevated temperatures [1]. The compound’s significance expanded substantially during the 1960s semiconductor revolution, where its bandgap tunability and compatibility with chalcogenide glass systems garnered research interest for optoelectronic applications [10].

Fundamental Chemical and Physical Properties of Ga₂S₃

Chemical Properties

  • Reactivity: Ga₂S₃ decomposes slowly in moist air, releasing hydrogen sulfide (H₂S). It reacts vigorously with aqueous acids and dissolves in concentrated alkaline solutions to form gallate salts (e.g., K₈Ga₄S₁₀) containing the adamantane-structured (Ga₄S₁₀)⁸⁻ anion [1] [8].
  • Thermal Stability: Decomposes above 1000°C into non-stoichiometric Ga₄Sₓ phases. Monoclinic α′-Ga₂S₃ is the only stoichiometrically stable polymorph from room temperature to melting [1] [3].
  • Synthesis Reactions:
4 Ga + 6 S → 2 Ga₂S₃ (Elemental reaction >1000°C)  2 GaCl₃ + 3 Na₂S → Ga₂S₃ + 6 NaCl (Solid-state metathesis)  2 GaI₃ + 3 H₂S → Ga₂S₃ + 6 HI (Chemical vapor transport at 350°C)  [4]  

Physical Properties

Table 1: Key Physical Properties of Ga₂S₃

PropertyValueConditions/Notes
Molar Mass235.64 g/mol
Density3.65–3.77 g/cm³Varies with polymorph [1] [2]
Melting Point1090°C / 1255°CDiscrepancy due to polymorphic forms [1] [2]
Crystal SystemPolymorphic (α, α′, β, γ)α: Hexagonal P6₁; α′: Monoclinic Cc; β: Hexagonal P6₃mc; γ: Cubic F-43m [1] [3]
Bandgap2.40–3.05 eVDirect bandgap; varies with phase [3]
SolubilityReacts with H₂O; soluble in acidsForms H₂S in moist air [1]

Polymorphism

Ga₂S₃ exhibits four distinct polymorphs:

  • α-Ga₂S₃: Hexagonal (P6₁), partially ordered Ga atoms, yellow appearance.
  • α′-Ga₂S₃: Monoclinic (Cc), fully ordered vacancies, stable from RT to melting.
  • β-Ga₂S₃: Hexagonal (P6₃mc), wurtzite-type with statistical Ga distribution.
  • γ-Ga₂S₃: Cubic (F-43m), sphalerite-type with random Ga/vacancies [1] [3].

Table 2: Structural Characteristics of Ga₂S₃ Polymorphs

PolymorphSpace GroupGa CoordinationGa-S Bond Length (Å)Stoichiometry
α′ (Monoclinic)CcTetrahedral2.20–2.31Exact (Ga₂S₃)
β (Hexagonal)P6₃mcTetrahedral2.254 (×3), 2.268 (×1)S-deficient
γ (Cubic)F-43mTetrahedral2.258S-deficient

Optical and Electronic Properties

  • Optical Transmission: Transparent in the visible to mid-IR range (500 nm–14 μm), enabling infrared optics applications [4].
  • Luminescence: Exhibits tunable photoluminescence; nanocrystalline forms (quantum dots) emit across visible spectra when doped [3].
  • Electrical Conductivity: n-Type semiconductor with carrier mobility >100 cm²/V·s in thin-film forms [10].

Table 3: Optical Properties of Ga₂S₃-Based Materials

MaterialBandgap (eV)Transmission Range (μm)Applications
Ga₂S₃ (crystalline)2.40–2.650.5–12IR windows, lenses
Ga-La-S Glass2.850.5–9Fiber amplifiers, lasers [4]
Ga-Ge-Sb-S Glass1.8–2.21–14Mid-IR sensors, fibers [4]

Role of Ga₂S₃ in Semiconductor and Chalcogenide Material Science

Semiconductor Applications

  • Lithium-Ion Batteries: Serves as a high-capacity anode material (theoretical capacity: 1009 mAh/g). Ga₂S₃’s "self-healing" properties mitigate electrode degradation during cycling. Composite forms with carbon enhance conductivity and cyclability [3].
  • Photodetectors: Thin-film Ga₂S₃ exhibits high photoresponsivity in UV-visible regions. Doping with rare earths (e.g., Er³⁺) extends sensitivity to near-IR [3] [10].
  • Photocatalysis: Facilitates hydrogen generation via water splitting under visible light due to optimal band edge positions [3].

Chalcogenide Glasses and Optics

  • Glass Formation: While not a glass former alone, Ga₂S₃ forms stable glasses with sulfides of germanium, antimony, and lanthanum. These glasses exhibit:
  • High rare-earth solubility (up to 10 wt% for Er³⁺, Nd³⁺)
  • Low phonon energy (~450 cm⁻¹) reducing non-radiative losses
  • Transmission to 14 μm (Ga-Sb-S systems) [4]
  • Active Photonics: Used in optical amplifiers, lasers, and nonlinear devices:
  • Ga-La-S-O glasses: Hosts for mid-IR fiber lasers (emission at 2.9 μm for Er³⁺)
  • Ge-Ga-Sb-S systems: Second/third harmonic generation for frequency conversion [4] [10]
  • High-Purity Synthesis: Advanced purification techniques (e.g., chemical vapor transport with GaI₃) reduce oxygen/hydrogen impurities to <1 ppm, critical for low-loss optical fibers [4].

Synthesis Innovations

Table 4: Comparison of Ga₂S₃ Synthesis Methods

MethodConditionsPolymorphAdvantagesLimitations
Direct Elemental Reaction1000–1250°C, sealed tubeα′High purityHigh pressure risk, energy-intensive
Mechanochemical MillingBall milling (400 rpm, 4–10 hrs)β/γ mixtureRoom-temperature, scalable, no solventsMetastable phases [3]
Chemical TransportGaI₃ + H₂S at 350°Cα′Low-temperature, high-purity nanocrystalsRequires volatile precursors
HydrothermalGaCl₃ + Na₂S in aqueous solutionαNanoparticle synthesisOxygen contamination risk [1]
  • Mechanochemical Synthesis: A planetary ball mill processes Ga and S powders (400 rpm, 4 hours), yielding metastable β/γ-Ga₂S₃ mixtures. Phase transitions to α′-Ga₂S₃ occur upon annealing at 600°C [3].
  • Chemical Vapor Transport: High-purity crystalline Ga₂S₃ is synthesized at 350°C in silica reactors using GaI₃ and H₂S, avoiding high-temperature silica degradation [4].

Properties

CAS Number

12024-22-5

Product Name

Gallium(III) sulfide

IUPAC Name

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane

Molecular Formula

Ga2S3

Molecular Weight

235.64

InChI

InChI=1S/2Ga.3S

SMILES

S=[Ga]S[Ga]=S

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